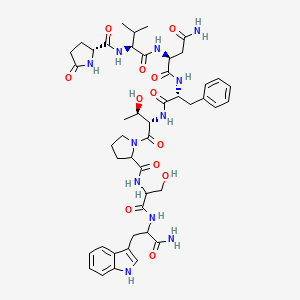
sodium;bis(15N)(azanidylidene)(15N)azanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The key reagent for the synthesis of all (15N)3-labeled compounds, sodium (15N)3-azide, is prepared by the oxidation of commercially available (15N)2-hydrazine mono-hydrate with 15N-isoamyl nitrite. The synthesis involves several steps, typically ranging from 3 to 5, using commercially available reagents.
Industrial Production Methods: : Industrial production of sodium;bis(15N)(azanidylidene)(15N)azanium involves strict process parameter control to ensure product quality. The compound is synthesized in flexible batch sizes to meet the varying needs of global customers.
Análisis De Reacciones Químicas
Types of Reactions: : Sodium;bis(15N)(azanidylidene)(15N)azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen-containing products.
Reduction: Reduction reactions can convert the azide group into amines or other nitrogen derivatives.
Substitution: The azide group can be substituted with other functional groups to form a wide range of derivatives.
Common Reagents and Conditions: : Common reagents used in these reactions include trifluoromethylazoalkanes, which react with sodium azide to form 5-azidotetrazoles. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products: : Major products formed from these reactions include various azide derivatives, which are used in synthetic methodologies leading to acyclic and cyclic nitrogen compounds.
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, sodium;bis(15N)(azanidylidene)(15N)azanium is used as a chemical reference for identification, qualitative, and quantitative analysis. It is also employed in studying reaction mechanisms and kinetics using nuclear magnetic resonance (NMR) spectroscopy.
Biology: : In biological research, the compound is used for metabolic pathway studies through stable isotope labeling. It helps researchers understand the metabolic processes in vivo safely.
Medicine: : In medicine, this compound is used in clinical diagnostics, including imaging, diagnosis, and newborn screening. It is also involved in the synthesis of drugs such as Zidovudin (AZT), an anti-AIDS medication, and Oseltamivir (Tamiflu), an anti-influenza drug.
Industry: : Industrially, the compound is used as an environmental pollutant standard for detecting air, water, soil, sediment, and food contamination. It is also employed in the preparation of various azide derivatives used in different industrial applications.
Mecanismo De Acción
The mechanism of action of sodium;bis(15N)(azanidylidene)(15N)azanium involves its ability to act as a molecular tag for hyperpolarized magnetic resonance imaging (HP-MRI). The azide moieties, unique linear species containing three nitrogen atoms, represent an attractive class of molecular tags for this imaging technique. The compound exhibits long-lasting hyperpolarization lifetimes and high polarization levels, making it a powerful spin storage for hyperpolarization.
Comparación Con Compuestos Similares
Similar Compounds
Sodium Azide: The non-isotopically labeled version of sodium;bis(15N)(azanidylidene)(15N)azanium.
Potassium Azide: Another azide compound with similar chemical properties but different cation.
Lithium Azide: Similar to sodium azide but with lithium as the cation.
Uniqueness: : this compound is unique due to its isotopic labeling with nitrogen-15, which provides distinct advantages in NMR spectroscopy and hyperpolarized MRI applications. The isotopic labeling allows for more precise studies of metabolic pathways and reaction mechanisms compared to non-labeled azide compounds.
Propiedades
Fórmula molecular |
N3Na |
|---|---|
Peso molecular |
67.9900960 g/mol |
Nombre IUPAC |
sodium;bis(15N)(azanidylidene)(15N)azanium |
InChI |
InChI=1S/N3.Na/c1-3-2;/q-1;+1/i1+1,2+1,3+1; |
Clave InChI |
PXIPVTKHYLBLMZ-HCULJTSZSA-N |
SMILES isomérico |
[15N-]=[15N+]=[15N-].[Na+] |
SMILES canónico |
[N-]=[N+]=[N-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


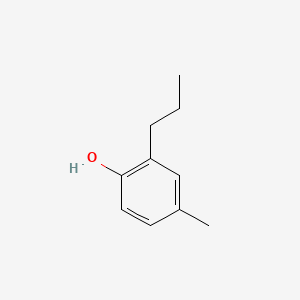

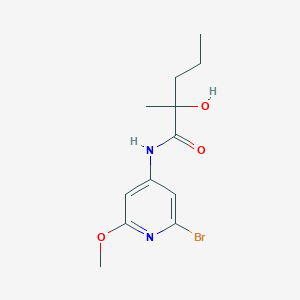
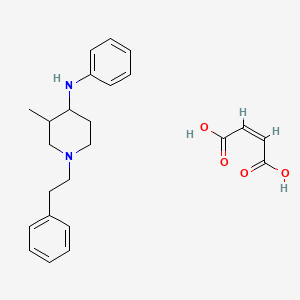
![2-chloro-6-[(4-methoxyphenyl)methoxy]-3-Quinolinecarboxaldehyde](/img/structure/B13851916.png)
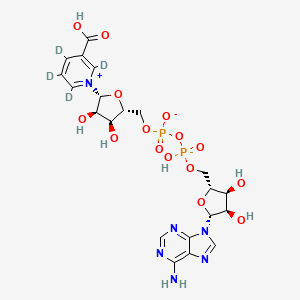
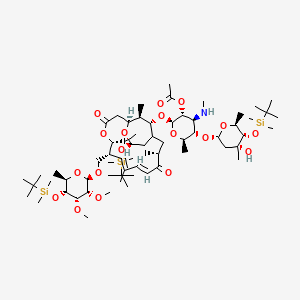

![2-(((3aR,4R,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B13851962.png)
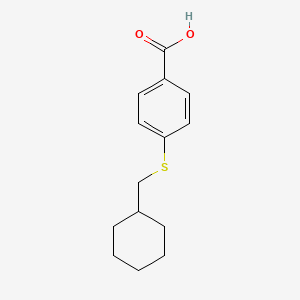
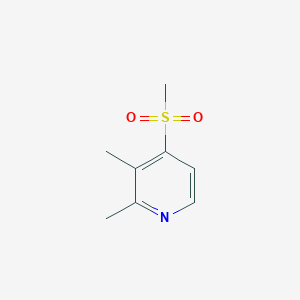
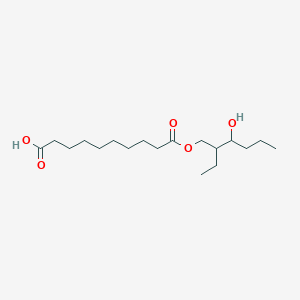
![(2R,3S)-3-[(5-amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol](/img/structure/B13851994.png)
